[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate [1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate Pe-nme2(16:0/18:1(9Z)) belongs to the class of organic compounds known as dimethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N, N-dimethylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme2(16:0/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme2(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme2(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme2(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name: Vulcanchem
CAS No.: 1490-20-6
VCID: VC20930964
InChI: InChI=1S/C41H80NO8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3)4)37-47-40(43)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,39H,5-18,21-38H2,1-4H3,(H,45,46)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C41H81NO8P *
Molecular Weight: 747.057501

[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate

CAS No.: 1490-20-6

Cat. No.: VC20930964

Molecular Formula: C41H81NO8P *

Molecular Weight: 747.057501

* For research use only. Not for human or veterinary use.

[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate - 1490-20-6

Specification

Description Pe-nme2(16:0/18:1(9Z)) belongs to the class of organic compounds known as dimethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N, N-dimethylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme2(16:0/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme2(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme2(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme2(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
CAS No. 1490-20-6
Molecular Formula C41H81NO8P *
Molecular Weight 747.057501
IUPAC Name [1-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate
Standard InChI InChI=1S/C41H80NO8P/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3)4)37-47-40(43)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2/h19-20,39H,5-18,21-38H2,1-4H3,(H,45,46)
Standard InChI Key ZSVMWQMKUKDZTH-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator